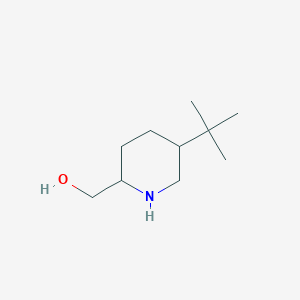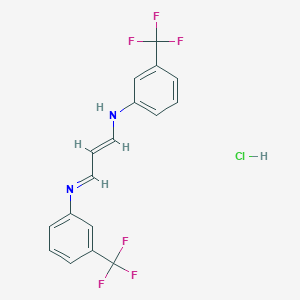
(4-Aza-4-(3-(trifluoromethyl)phenyl)buta-1,3-dienyl)(3-(trifluoromethyl)phenyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Aza-4-(3-(trifluoromethyl)phenyl)buta-1,3-dienyl)(3-(trifluoromethyl)phenyl)amine hydrochloride is a useful research compound. Its molecular formula is C17H13ClF6N2 and its molecular weight is 394.75. The purity is usually 95%.
BenchChem offers high-quality (4-Aza-4-(3-(trifluoromethyl)phenyl)buta-1,3-dienyl)(3-(trifluoromethyl)phenyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Aza-4-(3-(trifluoromethyl)phenyl)buta-1,3-dienyl)(3-(trifluoromethyl)phenyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Drug Development
The trifluoromethyl group is prevalent in many FDA-approved drugs due to its ability to enhance the biological activity and metabolic stability of pharmaceuticals . This compound could potentially be used in the development of new medications, leveraging the trifluoromethyl group’s properties to create drugs with improved efficacy and safety profiles.
Antidepressant Research
Compounds with trifluoromethyl groups, such as fluoxetine, are known to act as selective serotonin reuptake inhibitors (SSRIs) . The compound could be investigated for similar antidepressant properties, possibly leading to new treatments for conditions like depression, panic disorder, or obsessive-compulsive disorder.
Anticancer Agent Synthesis
Trifluoromethyl-containing compounds have been reported to exhibit anticancer properties . Research into the synthesis and application of this compound could contribute to the development of novel anticancer agents, potentially offering new therapeutic options for cancer treatment.
Analgesic Potential
The analgesic potential of compounds featuring a trifluoromethyl group has been explored in scientific studies . This compound could be synthesized and tested for pain-relieving properties, which might result in new analgesic drugs.
Agrochemical Formulation
The trifluoromethyl group plays a crucial role in the field of agrochemicals, contributing to the development of pesticides and herbicides . Research into the use of this compound in agrochemical formulations could lead to more effective and environmentally friendly agricultural products.
Material Science Applications
In material science, the trifluoromethyl group is valued for its contribution to the properties of materials, such as increased chemical resistance or altered electrical characteristics . The compound could be utilized in creating advanced materials with specific desired properties for various industrial applications.
Catalysis
The unique electronic properties of the trifluoromethyl group can be advantageous in catalysis, potentially leading to more efficient and selective chemical reactions . This compound might be used to develop new catalysts that can facilitate a wide range of chemical processes.
Fluorine Chemistry Research
As a part of organo-fluorine chemistry, this compound can be used to study the effects of fluorine incorporation into organic molecules, which often results in unusual behaviors and applications in medicine, electronics, and catalysis .
特性
IUPAC Name |
3-(trifluoromethyl)-N-[(E)-3-[3-(trifluoromethyl)phenyl]iminoprop-1-enyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6N2.ClH/c18-16(19,20)12-4-1-6-14(10-12)24-8-3-9-25-15-7-2-5-13(11-15)17(21,22)23;/h1-11,24H;1H/b8-3+,25-9?; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHOALSFEWPENS-OPTRVUIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=CC=NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N/C=C/C=NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF6N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aza-4-(3-(trifluoromethyl)phenyl)buta-1,3-dienyl)(3-(trifluoromethyl)phenyl)amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

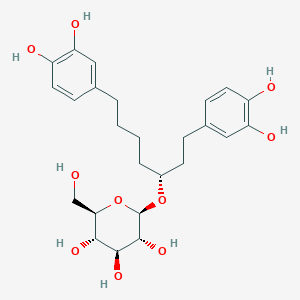
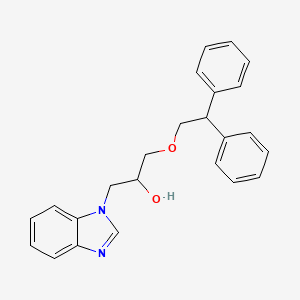
![3-Tert-butyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2363496.png)
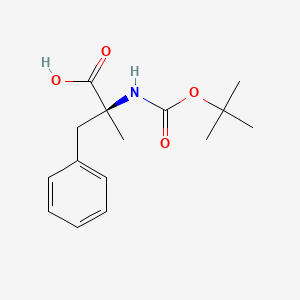
![Methyl 2-(4-cyano-3-methyl-10-hydropyridino[1,6-a]benzimidazolylthio)acetate](/img/structure/B2363501.png)
![2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide](/img/no-structure.png)
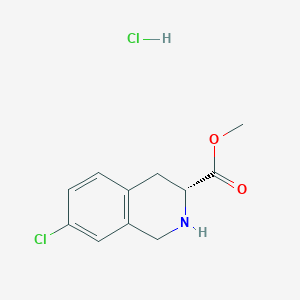
![Cyclohexyl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2363504.png)


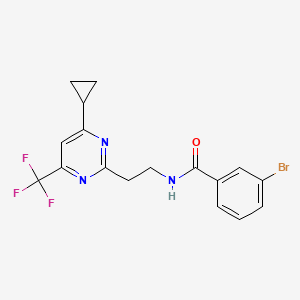
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2363512.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2363514.png)
